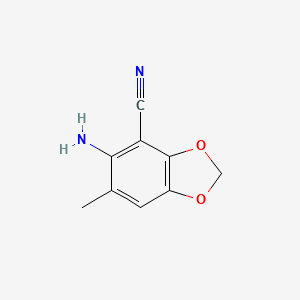![molecular formula C18H15Br2FN2O3 B14805784 (2E)-N'-[(2,4-dibromo-6-methylphenoxy)acetyl]-3-(4-fluorophenyl)prop-2-enehydrazide](/img/structure/B14805784.png)
(2E)-N'-[(2,4-dibromo-6-methylphenoxy)acetyl]-3-(4-fluorophenyl)prop-2-enehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(2,4-dibromo-6-methylphenoxy)acetyl]-3-(4-fluorophenyl)acrylohydrazide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2,4-dibromo-6-methylphenoxy)acetyl]-3-(4-fluorophenyl)acrylohydrazide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,4-dibromo-6-methylphenol with chloroacetic acid to form the corresponding ester. This ester is then reacted with hydrazine hydrate to produce the hydrazide intermediate. Finally, the hydrazide is reacted with 4-fluorocinnamic acid under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N’-[(2,4-dibromo-6-methylphenoxy)acetyl]-3-(4-fluorophenyl)acrylohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
N’-[(2,4-dibromo-6-methylphenoxy)acetyl]-3-(4-fluorophenyl)acrylohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(2,4-dibromo-6-methylphenoxy)acetyl]-3-(4-fluorophenyl)acrylohydrazide involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to form covalent bonds with target molecules. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N’-[(2,4-Dibromo-6-methylphenoxy)acetyl]-2-fluorobenzohydrazide
- (2E)-N’-[(2,4-Dibromo-6-methylphenoxy)acetyl]-3-(3,4-dimethoxyphenyl)acrylohydrazide
Uniqueness
N’-[(2,4-dibromo-6-methylphenoxy)acetyl]-3-(4-fluorophenyl)acrylohydrazide is unique due to its specific combination of bromine, fluorine, and phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its reactivity and potential for forming covalent bonds with target molecules set it apart from similar compounds.
Properties
Molecular Formula |
C18H15Br2FN2O3 |
|---|---|
Molecular Weight |
486.1 g/mol |
IUPAC Name |
(E)-N'-[2-(2,4-dibromo-6-methylphenoxy)acetyl]-3-(4-fluorophenyl)prop-2-enehydrazide |
InChI |
InChI=1S/C18H15Br2FN2O3/c1-11-8-13(19)9-15(20)18(11)26-10-17(25)23-22-16(24)7-4-12-2-5-14(21)6-3-12/h2-9H,10H2,1H3,(H,22,24)(H,23,25)/b7-4+ |
InChI Key |
FIHWYQWRDJXOHF-QPJJXVBHSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1OCC(=O)NNC(=O)/C=C/C2=CC=C(C=C2)F)Br)Br |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NNC(=O)C=CC2=CC=C(C=C2)F)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-2-methyl-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B14805705.png)
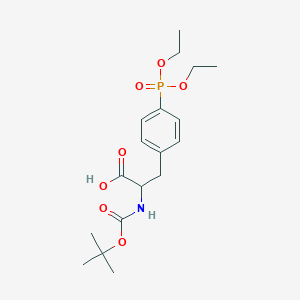
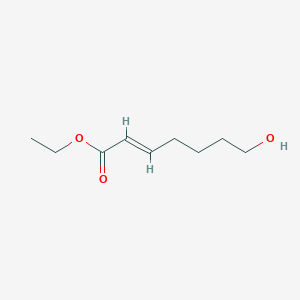
![4[4[6-Acryloxyhex-1-yl]oxyphenyl]carboxybenzonitrile](/img/structure/B14805716.png)
![ethyl (2E)-4-(2-{4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoyl}hydrazinyl)-4-oxobut-2-enoate](/img/structure/B14805719.png)
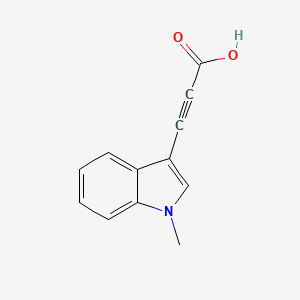
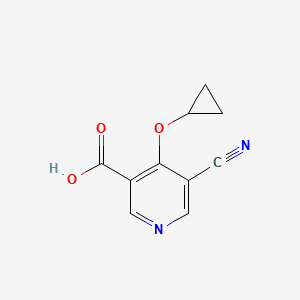
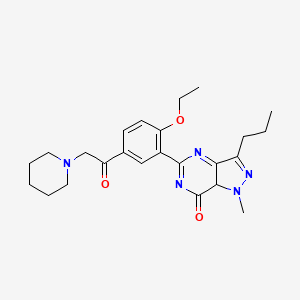

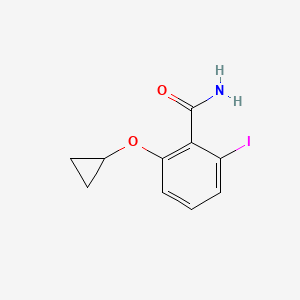
![4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}benzene-1,2-diol](/img/structure/B14805753.png)
![3-{[(E)-(4-methoxynaphthalen-1-yl)methylidene]amino}benzamide](/img/structure/B14805755.png)
